![molecular formula C17H21N3O B5604184 3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)

3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, one example being the Kabachnik–Fields reaction, which allows for the efficient one-pot synthesis of α-aminophosphonates from related pyrimidine derivatives (P. S. Reddy et al., 2014). Such methodologies highlight the synthetic accessibility of complex molecules incorporating the cyclopropylpyrimidin-4-yl group.

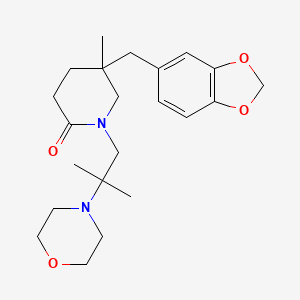

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has been elucidated through techniques like X-ray crystallography, revealing the orientation and conformation of the cyclopropyl and pyrimidine rings relative to other functional groups in the molecule (Youngeun Jeon et al., 2015).

Applications De Recherche Scientifique

Structural Analysis and Crystallography

The structural analysis of compounds related to 3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol, such as cyprodinil, reveals insights into their crystallographic properties. For instance, the study on cyprodinil highlighted the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl and cyclopropane rings, showcasing weak π–π interactions that connect dimers into chains along the b-axis direction. This analysis is crucial for understanding the molecular geometry and interactions that contribute to the compound's stability and reactivity (Youngeun Jeon et al., 2015).

Synthesis and Catalytic Applications

The synthesis of related compounds demonstrates the versatility of cyclopropane and pyrimidine structures in organic chemistry. For example, a methodology involving catalytic enantioselective cyclopropanation produced cyclopropylmethanols, further transformed into various derivatives, showcasing the potential for synthesizing complex molecules with specific chirality and functional groups (T. Miura et al., 2006).

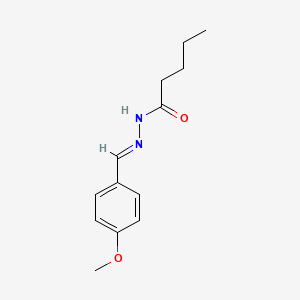

Antiviral and Antimicrobial Activities

Compounds featuring the 2-aminopyrimidine scaffold, similar to the chemical , have been explored for their antiviral and antimicrobial properties. Novel derivatives were synthesized and evaluated against organisms responsible for diseases like sleeping sickness and malaria. Some of these compounds displayed significant antitrypanosomal and antiplasmodial activities, underscoring the potential therapeutic applications of this chemical class (Michael Hoffelner et al., 2020).

Anticancer and Enzyme Inhibition

Further research into pyrimidine derivatives has led to the development of compounds with promising anticancer and enzyme inhibition activities. By synthesizing and evaluating a series of pyrazolopyrimidines, researchers have identified potential agents with significant effects against specific cancer cell lines and enzymes, such as 5-lipoxygenase, which plays a role in inflammation and cancer (A. Rahmouni et al., 2016).

Propriétés

IUPAC Name |

3-[(6-cyclopropylpyrimidin-4-yl)-methylamino]-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-20(10-9-16(21)14-5-3-2-4-6-14)17-11-15(13-7-8-13)18-12-19-17/h2-6,11-13,16,21H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFDPOOKIUJIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)O)C2=NC=NC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)